molecular formula C12H12ClF3O2S B14044982 1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14044982
M. Wt: 312.74 g/mol
InChI Key: HNHCPYYBDBMQJK-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is a specialized chemical building block of significant interest in advanced research and development. Its molecular structure, featuring a 2-ethoxy-5-(trifluoromethylthio)phenyl group, is particularly valuable for creating novel compounds. The trifluoromethylthio (-SCF3) group is a key motif in medicinal chemistry and agrochemical research, known for its high lipophilicity and electron-withdrawing properties, which can enhance a molecule's ability to cross cell membranes and improve metabolic stability . As a reactive ketone intermediate, this compound serves as a versatile precursor in organic synthesis. It can be utilized in the exploration of new chemical entities, particularly in the development of heterocyclic compounds and other complex molecules with potential biological activity . Researchers employ this building block to investigate structure-activity relationships (SAR) in drug discovery campaigns and in the creation of compounds for material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12ClF3O2S

Molecular Weight

312.74 g/mol

IUPAC Name

1-chloro-1-[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2S/c1-3-18-10-5-4-8(19-12(14,15)16)6-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

HNHCPYYBDBMQJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Preparation of the substituted phenyl intermediate
    The starting material typically involves a phenyl derivative bearing ethoxy and trifluoromethylthio groups. This intermediate can be synthesized via electrophilic aromatic substitution or cross-coupling reactions to install the trifluoromethylthio group at the 5-position and the ethoxy group at the 2-position of the phenyl ring.

  • Step 2: Formation of the propan-2-one moiety
    The key step involves attaching the propan-2-one group to the chlorinated phenyl compound. This is often accomplished through a nucleophilic substitution or condensation reaction using chloroacetone or its derivatives under controlled conditions such as refluxing in organic solvents with catalysts to optimize yield and selectivity.

  • Step 3: Chlorination
    Chlorination of the intermediate propan-2-one derivative is typically performed using chlorinating agents in inert solvents like dichloromethane at low temperatures to minimize side reactions and decomposition. The reaction progress is monitored by thin-layer chromatography or other analytical methods.

Detailed Preparation Protocols

Synthesis of 1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one

Step Reagents & Conditions Description Notes
1 Starting phenyl compound with 2-ethoxy and 5-(trifluoromethylthio) substituents Prepared via electrophilic substitution or palladium-catalyzed cross-coupling Requires strict control to preserve sensitive trifluoromethylthio group
2 Chloroacetone, base catalyst (e.g., sodium hydroxide), organic solvent (e.g., ethanol or dichloromethane), reflux Reaction to attach propan-2-one moiety via nucleophilic substitution Temperature control critical to avoid side reactions
3 Chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), inert solvent (dichloromethane), low temperature (0-5 °C) Chlorination of the ketone intermediate to introduce chloro substituent Reaction monitored by thin-layer chromatography

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperatures during chlorination is essential to prevent decomposition and side reactions.
  • Solvent: Use of inert solvents such as dichloromethane or 1,2-dimethoxyethane facilitates better control and solubility of reactants.
  • Catalysts: Palladium catalysts may be employed in cross-coupling steps for phenyl substitution, while bases like sodium hydroxide facilitate nucleophilic substitution in propan-2-one formation.
  • Reaction Time: Typically ranges from several hours to overnight, depending on step and scale.

Analytical Characterization

The synthesized compound is characterized by multiple analytical techniques to confirm structure and purity:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance Spectroscopy Structural elucidation of aromatic and aliphatic protons and carbons Chemical shifts corresponding to ethoxy, trifluoromethylthio, chloro, and ketone groups
Infrared Spectroscopy Identification of functional groups Carbonyl stretch (~1700 cm⁻¹), C–Cl stretch, and characteristic bands for trifluoromethylthio and ethoxy groups
Mass Spectrometry Molecular weight confirmation Molecular ion peak consistent with C12H12ClF3O2S (approx. 312.74 g/mol)
Thin-Layer Chromatography Monitoring reaction progress and purity Single spot indicating product formation

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Notes
This compound C12H12ClF3O2S 312.74 Chloro, ethoxy, trifluoromethylthio, ketone Multi-step synthesis involving substitution, propan-2-one formation, and chlorination
1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one C11H7ClF6OS ~268.68 Chloro, trifluoromethyl, trifluoromethylthio, ketone Similar synthetic approach with focus on trifluoromethyl substituents
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one C11H12ClFO2 230.66 Chloro, ethoxy, fluoro, ketone Prepared via reaction of substituted benzaldehyde with chloroacetone under basic conditions

Research Findings and Perspectives

  • The electron-withdrawing trifluoromethylthio group significantly enhances the chemical reactivity of the compound, making it a valuable intermediate in medicinal chemistry for enzyme inhibition studies.
  • Reaction conditions such as temperature, solvent choice, and reagent purity critically affect the yield and selectivity of the chlorination and propan-2-one formation steps.
  • Advanced purification techniques including recrystallization and chromatography are necessary to obtain high-purity products suitable for further applications.
  • Comparative studies suggest that substitution patterns on the phenyl ring influence both the chemical behavior and biological activity of these chlorinated ketones, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylpropanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Structure : Differs by the presence of a hydrazinylidene group and a para-methoxy substituent.
  • Properties: The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity compared to the target compound’s electron-withdrawing -SCF₃.

(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Structure : Replaces the phenyl ring with a chlorothiophene and adds multiple methoxy groups.
  • Properties : The thiophene ring enhances π-electron delocalization, while trimethoxy substituents increase solubility in polar solvents. The absence of -SCF₃ reduces lipophilicity, making this compound less suited for lipid membrane penetration compared to the target .

Halogen and Alkyl Group Variations

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Structure : Features a cyclopropyl group and a para-chlorophenyl ring.
  • The para-chloro group provides moderate electron withdrawal but lacks the strong inductive effect of -SCF₃ .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

  • Structure : Shares a trifluoromethyl group but replaces -SCF₃ with -OCH₃ at position 2.
  • Properties : The trifluoromethyl (-CF₃) group is less polarizable than -SCF₃, reducing electrophilicity. The methoxy group further decreases reactivity, making this compound less reactive in substitution reactions compared to the target .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name Key Substituents Melting Point (°C) Solubility (Polarity) Reactivity (Electrophilicity)
Target Compound 2-ethoxy, 5-SCF₃ Not reported Moderate (lipophilic) High (due to -SCF₃)
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃, hydrazinylidene Not reported High (polar) Moderate
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Cl, 2-OCH₃, -CF₃ Not reported Moderate Low
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one Thiophene, 3-OCH₃ Not reported High (polar) Low

Key Research Findings

Electronic Effects : The trifluoromethylthio group (-SCF₃) in the target compound significantly enhances electrophilicity compared to methoxy or methyl groups, facilitating nucleophilic substitution reactions .

Crystallographic Behavior : Analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit distinct crystal packing due to hydrogen bonding from hydrazinylidene groups, whereas the target compound’s -SCF₃ and ethoxy groups may favor denser packing via van der Waals interactions .

Applications : Compounds with -SCF₃ are prioritized in agrochemicals for their resistance to metabolic degradation. In contrast, methoxy-substituted analogs are more common in pharmaceuticals due to improved solubility .

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